molecular formula C13H9FN2 B10804528 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

Cat. No.: B10804528
M. Wt: 212.22 g/mol
InChI Key: LNKKSIOFQDXOAN-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)imidazo[1,5-a]pyridine is a fluorinated nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key synthetic intermediate for the development of novel anticancer agents. This compound can be readily functionalized, particularly at the N1 position, to generate diverse libraries for biological screening. For instance, it is a crucial precursor in the synthesis of imidazo[1,5-a]pyridine-1-carbaldehydes, which are subsequently used to create potent chalcone conjugates that demonstrate cytotoxic activity against a range of human cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and liver (HepG2) cancers . Furthermore, the core imidazo[1,5-a]pyridine structure can act as a ligand in coordination chemistry. Research shows that related complexes of Cu(II) and Zn(II) with similar imidazo[1,5-a]pyridine ligands exhibit enhanced anticancer activity, with some complexes showing efficacy approximately twice that of cisplatin against breast cancer cell lines like MCF-7 . The molecule's utility also extends to materials science, where its photophysical properties can be exploited. While studies often focus on the imidazo[1,2-a]pyridine isomer for optical applications, the structural similarity underscores the potential of engineered heterocycles like this compound in the design of new organic materials . This combination of applicability in drug discovery and materials engineering makes it a compound of significant interest for advanced research. For Research Use Only: This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

3-(2-fluorophenyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C13H9FN2/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13/h1-9H

InChI Key

LNKKSIOFQDXOAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C3N2C=CC=C3)F

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,5 a Pyridine Systems and Their Fluorophenyl Derivatives

General Strategies for Imidazo[1,5-a]pyridine (B1214698) Ring System Construction

The construction of the fused imidazo[1,5-a]pyridine ring system is achieved through several strategic approaches that primarily involve forming the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. These methods are adaptable for creating a wide array of substituted analogs.

Cyclocondensation Reactions in Imidazo[1,5-a]pyridine Synthesis

Cyclocondensation reactions represent a foundational and widely employed strategy for the synthesis of the imidazo[1,5-a]pyridine core. These methods typically involve the reaction of a nucleophilic 2-(aminomethyl)pyridine (also known as 2-picolylamine) precursor with a suitable electrophilic partner that provides the remaining carbon atom(s) for the imidazole ring. beilstein-journals.orgsemanticscholar.org

The classical approach involves a two-step process of addition followed by cyclization, often using reagents like acyl chlorides or organic acid derivatives. semanticscholar.org A broad range of electrophilic components can be utilized in these cyclocondensations, including carboxylic acids, acyl anhydrides, aldehydes, and thioamides. beilstein-journals.org This versatility allows for the introduction of various substituents at different positions of the imidazo[1,5-a]pyridine ring system. For instance, the reaction of 2-picolylamine with different aldehydes in the presence of an oxidant like selenium dioxide can yield a series of 3-substituted imidazo[1,5-a]pyridines. researchgate.net

Acid-Mediated Transformations for Core Formation

Acid-mediated transformations are crucial for promoting the cyclization step in the synthesis of imidazo[1,5-a]pyridines, often by activating the electrophilic partner or facilitating the dehydration that leads to ring closure. Strong acids and dehydrating agents are commonly employed to drive these reactions to completion.

One notable method involves the use of polyphosphoric acid (PPA) to facilitate the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated. beilstein-journals.org In this process, PPA, in the presence of phosphorous acid, enables the formation of the fused imidazole ring under thermal conditions. beilstein-journals.org Although the conditions can be harsh, this method provides a unique route to the desired heterocyclic system. beilstein-journals.org Another effective reagent is propane phosphoric acid anhydride (T3P), which is used in a one-pot synthesis starting from a carboxylic acid and a 2-methylaminopyridine. researchgate.netresearchgate.net T3P acts as a powerful dehydrating agent to promote the cyclocondensation, allowing for the introduction of diverse substituents at both the 1- and 3-positions of the imidazo[1,5-a]pyridine core. researchgate.net Vilsmeier-type cyclizations of N-2-pyridylmethyl amides also represent a classic acid-mediated approach to this ring system. lew.ro

Ritter-Type Reactions for Imidazo[1,5-a]pyridine and Analogs

The Ritter reaction is a classic method in organic chemistry for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alkene or an alcohol, under strong acid conditions. wikipedia.org The reaction proceeds via the nucleophilic attack of the nitrile on the carbocation, forming a nitrilium ion intermediate, which is subsequently hydrolyzed. wikipedia.org

While a direct, named "Ritter-type reaction" for the synthesis of the imidazo[1,5-a]pyridine core from a picolyl-derived carbocation and a nitrile is not extensively documented, reactions that share mechanistic characteristics have been developed. For example, a denitrogenative transannulation of pyridotriazoles with various nitriles, catalyzed by the Lewis acid boron trifluoride etherate (BF₃·Et₂O), affords substituted imidazo[1,5-a]pyridines. organic-chemistry.org This transformation involves the incorporation of a nitrile into the heterocyclic core in an acid-catalyzed cyclization process, which is conceptually related to the key step of the Ritter reaction. organic-chemistry.org A hypothetical Ritter-type approach would involve the generation of a carbocation at the methylene (B1212753) group of a 2-pyridylmethanol derivative, followed by trapping with a nitrile and subsequent intramolecular cyclization to form the imidazole ring.

One-Pot Synthetic Approaches to Imidazo[1,5-a]pyridine Derivatives

One-pot synthetic methodologies are highly valued for their efficiency, reduced waste, and operational simplicity. Several such approaches have been developed for imidazo[1,5-a]pyridine derivatives, often involving multi-component reactions where three or more starting materials are combined in a single reaction vessel.

An efficient one-pot, three-component synthesis utilizes 2-aminomethylpyridines, various benzaldehydes, and sodium benzenesulfinates. mdpi.com This iodine-mediated reaction proceeds under mild conditions and constructs both C-N and C-S bonds simultaneously, leading to 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs with high atom economy. mdpi.com Another powerful one-pot method is the condensation of a dipyridyl ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of lithium chloride as a Lewis acid catalyst, often accelerated by microwave irradiation. semanticscholar.org This approach provides access to a variety of 1,3-diarylated imidazo[1,5-a]pyridines. researchgate.net Furthermore, the reaction of a carboxylic acid with 2-methylaminopyridines using propane phosphoric acid anhydride (T3P) as a dehydrating agent also constitutes an effective one-pot procedure for generating substituted imidazo[1,5-a]pyridines. researchgate.netresearchgate.net

The following table summarizes various one-pot synthetic strategies for imidazo[1,5-a]pyridine derivatives.

Starting MaterialsReagents/CatalystsKey Features
2-Aminomethylpyridine, Benzaldehyde, Sodium BenzenesulfinateIodineMild conditions, simultaneous C-N and C-S bond formation mdpi.com
Dipyridyl Ketone, Aldehyde, Ammonium AcetateLithium Chloride, Acetic Acid, MicrowaveThree-component condensation, rapid synthesis semanticscholar.org
Carboxylic Acid, 2-MethylaminopyridinePropane Phosphoric Acid Anhydride (T3P)Allows substitution at 1- and 3-positions researchgate.net
2-Pyridyl Ketones, Substituted BenzylaminesIodine, Sodium Acetate (NaOAc)Transition-metal-free, operationally simple researchgate.net

Functionalization and Derivatization Approaches for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine

Once the core imidazo[1,5-a]pyridine ring is constructed, further functionalization can be performed to introduce new molecular complexity and modulate the compound's properties. C–H functionalization has emerged as a powerful tool for the direct derivatization of such heterocyclic systems.

C–H Functionalization for Methylene Insertion

A notable derivatization of 3-arylimidazo[1,5-a]pyridines, including fluorophenyl derivatives, is the C–H functionalization at the C1 position to achieve methylene insertion. nih.govacs.org This reaction creates a methylene bridge between two imidazo[1,5-a]pyridine units, yielding bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes. nih.gov

This transformation can be accomplished using an aqueous solution of formaldehyde (B43269), which serves as both the methylene source and the solvent. nih.govacs.org The reaction proceeds at room temperature in a metal-free and aerobic environment, making it a cost-effective and environmentally friendly method. nih.govacs.org The process involves the functionalization of the C(sp²)–H bond at the 1-position of the imidazo[1,5-a]pyridine ring. nih.gov The strategy has been successfully applied to a wide range of 3-aryl substituted substrates, affording moderate to good yields of the methylene-bridged products. nih.govresearchgate.net This method can also be extended to other aldehydes to insert substituted methylene bridges. nih.govacs.org

The table below presents examples of methylene insertion reactions on 3-arylimidazo[1,5-a]pyridine substrates.

3-Aryl-Imidazo[1,5-a]pyridine SubstrateAldehyde SourceProductYield
3-(3-Chlorophenyl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane77% acs.org
3-(3-Fluorophenyl)imidazo[1,5-a]pyridine3-Fluorobenzaldehyde (B1666160)1,1'-((3-Fluorophenyl)methylene)bis(3-(3-fluorophenyl)imidazo[1,5-a]pyridine)75% nih.gov
3-Phenylimidazo[1,5-a]pyridine4-Fluorobenzaldehyde1,1'-((4-Fluorophenyl)methylene)bis(3-phenylimidazo[1,5-a]pyridine)78% nih.gov

Scale-Up Considerations in Imidazo[1,5-a]pyridine Derivative Synthesis

The transition from laboratory-scale synthesis to larger, gram- or kilogram-scale production presents a unique set of challenges. For imidazo[1,5-a]pyridine derivatives, considerations include the availability and cost of starting materials, the safety and scalability of reaction conditions, and the efficiency of purification methods.

Key factors for successful scale-up include:

Reagent Selection: Avoiding hazardous or expensive reagents is crucial. For example, using molecular oxygen as an oxidant instead of heavy metal-based reagents improves the environmental footprint and safety profile of the process. organic-chemistry.org The use of readily available and inexpensive catalysts is also a significant advantage. researchgate.net

Process Safety: Exothermic reactions require careful thermal management on a larger scale. The heat transfer characteristics of the reactor become a limiting factor, and reaction parameters may need to be re-optimized.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical for large quantities. Developing scalable workup and crystallization procedures is essential for obtaining the final product with high purity.

Regulatory Compliance: For pharmaceutical applications, syntheses must adhere to Good Manufacturing Practice (GMP) guidelines, which places stringent controls on all aspects of the manufacturing process.

Structure Activity Relationship Sar Studies and Molecular Design Principles in Imidazo 1,5 a Pyridine Chemistry

General SAR Investigations of Imidazo[1,5-a]pyridine (B1214698) Derivatives

General SAR studies on the imidazo[1,5-a]pyridine core have established fundamental principles for its biological activity. The placement and nature of substituents, as well as the inherent properties of the fused ring system itself, are critical determinants of its interaction with biological targets.

Impact of Substituent Modifications on Biological Profiles

The biological activities of imidazo[1,5-a]pyridine derivatives are profoundly influenced by the nature and position of their substituents. Modifications at various points on the scaffold can dramatically alter efficacy and selectivity.

For instance, in the pursuit of anticancer agents, hybrid molecules combining the imidazo[1,5-a]pyridine scaffold with other pharmacophores like chalcone (B49325) have been synthesized. nih.gov The substitution pattern on the chalcone moiety, as well as on the imidazo[1,5-a]pyridine ring, plays a critical role in cytotoxic activity. Similarly, imidazo[1,5-a]pyridine-benzimidazole hybrids have been developed, where substitutions on the benzimidazole (B57391) ring significantly impact cytotoxicity against human cancer cell lines. researchgate.net

In the context of antimicrobial agents, derivatives bearing a hydrazone moiety have shown that the groups attached to the hydrazone have minimal influence on the maximum fluorescence emission but are crucial for antibacterial efficacy. nih.gov Another study on 1-substituted pyridylimidazo[1,5-a]pyridine derivatives found that these compounds act as potent cysteine protease inhibitors with significant antibacterial activity. plos.org The most active compound in this series was identified as 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine. plos.org

The synthesis of tetrazole-linked imidazo[1,5-a]pyridines has also been explored, creating a novel bis-heterocyclic system with potential for diverse biological applications. acs.org The scope of this methodology allows for varied substitutions at the 3-position of the imidazo[1,5-a]pyridine ring. acs.org

Role of Core Structure in Bioactivity

The imidazo[1,5-a]pyridine nucleus is considered a "privileged structure" in medicinal chemistry. mdpi.com This is due to its ability to interact with a wide range of biological targets, serving as a versatile scaffold for drug discovery. researchgate.netimist.ma Its structural and electronic properties are bioisosteric with natural purines, facilitating interactions with macromolecules like proteins and nucleic acids. mdpi.comnih.gov

This core is found in naturally occurring agents with antimicrobial and antineoplastic properties, such as cribrostatin 6. acs.orgnih.gov The inherent characteristics of the imidazo[1,5-a]pyridine system, including its compact shape, water solubility, and potential for hydrogen bonding, contribute to its favorable pharmacological profile. nih.govresearchgate.net The fused ring system provides a rigid framework that correctly orients substituents for optimal interaction with target binding sites. Different isomers, such as imidazo[1,2-a]pyridine (B132010) and imidazo[4,5-b]pyridine, also exhibit distinct biological and photophysical properties, highlighting the critical role of the specific arrangement of the fused rings. mdpi.comnih.gov

SAR Focused on Specific Biological Targets

Target-oriented SAR studies have led to the identification of imidazo[1,5-a]pyridine derivatives with specific and potent biological activities. The compound 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine fits into a class of molecules where aryl substitution at the 3-position is a key feature for bioactivity.

5-HT4 Receptor Partial Agonism

The 5-hydroxytryptamine4 (5-HT4) receptor is a significant target for treating cognitive disorders. researchgate.net SAR studies have identified imidazo[1,5-a]pyridine derivatives as potent 5-HT4 receptor partial agonists. researchgate.net A focused SAR exploration led to the discovery of a lead compound with a potent, selective, and brain-penetrant profile. researchgate.net The optimization process involved modifying substituents to enhance potency and improve absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net This research highlights the potential of this scaffold in developing treatments for neurodegenerative diseases like Alzheimer's. researchgate.net

Anticancer Activity and Structural Correlations

The imidazo[1,5-a]pyridine scaffold has proven to be a valuable platform for developing novel anticancer agents. researchgate.netnih.gov

A series of imidazo[1,5-a]pyridine-chalcone hybrids were designed and evaluated for their cytotoxicity against several human cancer cell lines, including breast, colon, and liver cancer. nih.gov The structure-activity relationship revealed that substitutions on the phenyl ring of the chalcone moiety are critical. For example, against the MDA-MB-231 breast cancer cell line, a compound with a 3,4-dichlorophenyl group was found to be the most active. nih.gov These compounds were found to induce apoptosis and disrupt microtubule formation. nih.gov

Another study focused on imidazo[1,5-a]pyridine-benzimidazole hybrids. researchgate.net These compounds were found to inhibit tubulin polymerization and the PI3K/Akt signaling pathway. researchgate.net Compound 5l from this series showed significant cytotoxic activity across a panel of 60 human cancer cell lines, arresting the cell cycle in the G2/M phase. researchgate.net

Furthermore, symmetrical bis(1-imidazo[1,5-a]pyridyl)arylmethanes have demonstrated high cytotoxicity toward lung, liver, and breast cancer cell lines. nih.gov Theoretical studies suggest these compounds can act as EGFR tyrosine kinase inhibitors, with specific derivatives identified as promising candidates for further clinical trials. nih.gov

Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
Compound ClassKey Structural FeaturesMechanism of ActionCancer Cell Line ExampleReference
Imidazo[1,5-a]pyridine-chalcone hybrids3,4-Dichlorophenyl substitution on chalcone moietyMicrotubule disruption, Apoptosis inductionMDA-MB-231 (Breast) nih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybridsHybrid structure, specific substitutions on benzimidazoleTubulin polymerization inhibition, PI3K/Akt pathway inhibitionBroad panel of 60 cell lines researchgate.net
Bis(1-imidazo[1,5-a]pyridyl)arylmethanesSymmetrical structure with two ImPy unitsEGFR tyrosine kinase inhibitionSK-LU-1 (Lung), HepG2 (Liver) nih.gov

Antimicrobial Properties and Fluorine Atom Effects

Imidazo[1,5-a]pyridine derivatives have also been investigated for their antimicrobial properties. nih.govplos.org A series of novel imidazo[1,5-a]pyridine-hydrazone derivatives were found to be effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli, with activity comparable to or better than the reference drug chloramphenicol. nih.gov Another study reported that 1-substituted pyridylimidazo[1,5-a]pyridine derivatives inhibit the growth of various Gram-positive and Gram-negative bacteria, with MIC50 values in the low microgram per milliliter range. plos.org

Antimicrobial Activity of Imidazo[1,5-a]pyridine Derivatives
Compound ClassTarget OrganismsKey FindingsReference
Imidazo[1,5-a]pyridine-hydrazone derivativesS. aureus, E. coli, P. aeruginosa, etc.Activity comparable or superior to chloramphenicol. nih.gov
1-Substituted pyridylimidazo[1,5-a]pyridinesGram-positive and Gram-negative bacteriaMIC50 values in the range of 0.6–1.4 µg/ml. plos.org

Rational Design Strategies for Imidazo[1,5-a]pyridine-Based Agents

Rational design strategies for imidazo[1,5-a]pyridine-based agents are prominently exemplified in the development of 5-HT4 receptor partial agonists for potential use in treating cognitive disorders. researchgate.netnih.gov The core principle behind these strategies is the iterative modification of the lead compound's structure to improve its biological activity and drug-like properties.

One key strategy involves the bioisosteric replacement of known pharmacophores with the imidazo[1,5-a]pyridine scaffold. doi.org For instance, this scaffold has been successfully used as a bioisostere for the benzimidazolone core found in potent 5-HT4 receptor agonists. doi.org This approach aims to retain the key binding interactions of the original molecule while potentially improving properties such as solubility, metabolic stability, or patentability.

A significant focus of rational design has been the exploration of substituents at various positions of the imidazo[1,5-a]pyridine ring system. Detailed SAR studies have revealed the critical role of substituents at the C1, C3, and C5 positions in modulating the affinity and efficacy of these compounds. For example, in the pursuit of potent 5-HT4 partial agonists, a series of 3-isopropylimidazo[1,5-a]pyridine carboxamides were identified as having cognition-enhancing properties. nih.gov However, these initial compounds suffered from poor brain penetration. nih.gov

Subsequent optimization efforts focused on modifying the side chain attached to the carboxamide group. This led to the discovery that incorporating a basic nitrogen atom within a specific distance from the core structure is crucial for activity. The nature of the linker and the terminal basic group significantly influences the compound's potency and selectivity.

The following data table illustrates the SAR for a series of imidazo[1,5-a]pyridine derivatives, highlighting the impact of structural modifications on their partial agonist activity at the 5-HT4 receptor. The activity is expressed as pEC50, the negative logarithm of the molar concentration that produces 50% of the maximum possible response.

Interactive Data Table: SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Partial Agonists

Compound IDR1 Substituent (Position 3)R2 Substituent (Amide Side Chain)5-HT4 pEC50
1 Isopropyl4-piperidinyl7.8
2 Isopropyl1-methyl-4-piperidinyl8.5
3 Isopropyl1-ethyl-4-piperidinyl8.3
4 Phenyl1-methyl-4-piperidinyl7.9
5 2-Fluorophenyl1-methyl-4-piperidinyl8.1
6 Cyclopentyl1-methyl-4-piperidinyl8.6
7 Isopropyl4-(1-azabicyclo[2.2.2]octyl)9.1
8 Isopropyl(1-methyl-4-piperidinyl)methyl7.5

This table is a representative example based on published SAR studies and is intended for illustrative purposes.

From the data, several design principles can be deduced:

Substitution at Position 3: The nature of the substituent at the 3-position of the imidazo[1,5-a]pyridine ring influences potency. While alkyl groups like isopropyl and cyclopentyl are well-tolerated and can lead to high potency (Compounds 1, 2, 3, 6, 7), aromatic substituents such as a phenyl or a 2-fluorophenyl group are also accommodated, albeit with slightly reduced or comparable potency in this specific series (Compounds 4 and 5).

The Basic Amine Moiety: A terminal basic amine, typically within a piperidine (B6355638) ring, is a common feature and appears essential for activity. N-alkylation of this piperidine, for example with a methyl group, often enhances potency (compare Compound 1 with Compound 2).

Conformational Rigidity: Introducing conformational constraints in the side chain, such as using a bicyclic system like azabicyclo[2.2.2]octane, can lead to a significant increase in potency (Compound 7). This suggests that a specific orientation of the basic nitrogen relative to the imidazo[1,5-a]pyridine core is highly favorable for receptor binding.

Linker Length: The length of the linker between the carboxamide and the basic amine is critical. A direct connection to the piperidine ring is generally preferred over a longer linker, as seen by the lower potency of the methylene-inserted analogue (Compound 8).

Beyond their application as receptor modulators, rational design strategies are also being applied to develop imidazo[1,5-a]pyridine derivatives for materials science, for instance, as fluorophores for use in organic light-emitting diodes (OLEDs). In this context, design principles focus on creating donor-π-acceptor systems to tune the photophysical properties of the molecules.

Mechanistic Investigations of Biological Activities of Imidazo 1,5 a Pyridine Derivatives

Enzymatic and Receptor-Mediated Mechanisms

Derivatives of imidazo[1,5-a]pyridine (B1214698) have been shown to interact with specific enzymes and signaling pathways, leading to the modulation of various physiological processes. These interactions are often highly specific, highlighting the potential for developing targeted therapeutic agents.

Thromboxane (B8750289) A2 Synthetase Inhibition Pathways

A significant area of research has identified imidazo[1,5-a]pyridines as a potent and highly specific class of inhibitors for thromboxane A2 synthetase. nih.govacs.orgnih.gov This enzyme is a member of the cytochrome P-450 enzyme system and plays a critical role in the biosynthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. nih.gov

The inhibitory action of imidazo[1,5-a]pyridine derivatives on this pathway is of significant interest for its potential antithrombotic effects. Research has demonstrated that specific derivatives can effectively block the conversion of prostaglandin (B15479496) endoperoxides into thromboxane A2. nih.gov One of the most potent compounds identified in this class is imidazo[1,5-a]pyridine-5-hexanoic acid. nih.gov The specificity of these compounds for thromboxane A2 synthetase over other enzymes in the arachidonic acid cascade, such as prostacyclin synthetase, is a key feature of their mechanism. nih.gov

VEGFR2 and Other Kinase Inhibition Modalities

While specific data on the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine is not extensively documented in the reviewed literature, the broader class of imidazo[1,5-a]pyridine derivatives has shown significant activity as kinase inhibitors. nih.gov

Notably, a series of symmetrical bis(1-imidazo[1,5-a]pyridyl)arylmethanes have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. nih.gov Computational studies using molecular dynamics simulations have been employed to understand the atomistic interactions between these imidazo[1,5-a]pyridine derivatives and the EGFR protein. nih.gov These simulations have helped in determining the absolute binding free energies, providing a quantitative measure of the inhibitory potential. The results of these studies have nominated three specific imidazo[1,5-a]pyridine derivatives as promising candidates for further development as EGFR inhibitors. nih.gov

Although from a different isomeric class, the potential of the general imidazopyridine scaffold to inhibit kinases like FMS-like tyrosine kinase 3 (FLT3) has also been noted, suggesting the scaffold's versatility in targeting various kinases involved in disease. researchgate.net

PI3K/Akt Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. While extensive research has been conducted on other isomers, such as imidazo[1,2-a]pyridines, which have been shown to be potent inhibitors of the PI3K/Akt/mTOR pathway, there is a notable lack of specific research detailing the modulation of the PI3K/Akt pathway by imidazo[1,5-a]pyridine derivatives in the reviewed scientific literature. nih.govsci-hub.catdrugbank.com Further investigation is required to determine if this specific scaffold shares the PI3K/Akt inhibitory properties of its related isomers.

Molecular Interactions with Biological Macromolecules

The biological activity of imidazo[1,5-a]pyridine derivatives is fundamentally governed by their direct molecular interactions with macromolecules such as nucleic acids and proteins. These interactions can lead to conformational changes in the target molecule, thereby altering its function.

DNA and RNA Interactions

The structural similarity of the imidazopyridine core to naturally occurring purines suggests a potential for these compounds to interact with nucleic acids. rjraap.com Specific research has demonstrated that metal complexes incorporating imidazo[1,5-a]pyridine ligands can exhibit strong binding affinity for DNA. researchgate.net

A study on a ruthenium(II) complex featuring an imidazo[1,5-a]pyridine-based ligand revealed a strong DNA-binding affinity. researchgate.net Molecular docking studies further elucidated the nature of this interaction, showing that the complex could potently interact with the active site of topoisomerase II DNA gyrase, a crucial enzyme involved in managing DNA topology. researchgate.net This interaction suggests a mechanism by which these compounds could interfere with DNA replication and transcription processes.

Table 1: Molecular Docking of a Ruthenium-Imidazo[1,5-a]pyridine Complex with Bacterial Proteins researchgate.net

Target Protein Binding Energy (kcal/mol)
S. aureus MurB -12.05
Topoisomerase II DNA gyrase -6.30

This interactive table summarizes the binding energies from molecular docking studies.

Protein Binding and Conformational Changes

The interaction of imidazo[1,5-a]pyridine derivatives with proteins is a key aspect of their mechanism of action. As mentioned previously, these compounds have been shown to bind to the ATP-binding pocket of kinases like EGFR. nih.gov

Computational studies have provided detailed insights into these interactions. For instance, umbrella sampling and steered molecular dynamics simulations have been used to calculate the absolute binding free energies of novel imidazo[1,5-a]pyridine derivatives to the EGFR protein. nih.gov These calculations help in comparing the binding affinity of new compounds to known inhibitors and understanding the specific conformational changes induced upon binding. Such studies are crucial for the rational design of more potent and selective inhibitors. nih.gov

Furthermore, metalloantibiotics derived from ruthenium and containing imidazo[1,5-a]pyridine ligands have been shown to interact strongly with the active sites of key bacterial proteins, as evidenced by molecular docking studies. researchgate.net These findings highlight the versatility of the imidazo[1,5-a]pyridine scaffold in facilitating specific and strong interactions with a range of protein targets.

Cellular Mechanisms of Action in Research Models

Derivatives of the imidazo[1,5-a]pyridine core have been shown to exert their biological effects through various cellular mechanisms. Research has particularly focused on their potential as anticancer agents, revealing their ability to induce cell cycle arrest and apoptosis, often through the inhibition of critical cellular components like tubulin.

The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy for anticancer therapies. Certain imidazo[1,5-a]pyridine derivatives have been identified as potent inducers of cell cycle arrest.

A study on a series of imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrated that these compounds can halt the cell cycle at the G2/M phase. nih.gov Flow cytometric analysis of human tumor cell lines treated with these hybrids showed a significant accumulation of cells in this phase, preventing them from entering mitosis and thus inhibiting proliferation. nih.gov For instance, compounds 5d and 5l from this series were noted for their significant cytotoxic activity, which was linked to their ability to induce this G2/M arrest. nih.gov Microtubule-targeting agents are known to cause cell cycle arrest, and the disruption of microtubule dynamics by these compounds is a likely cause of this effect. nih.gov

Table 1: Effect of Imidazo[1,5-a]pyridine Derivatives on Cell Cycle

Compound Cell Line Effect

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability to trigger this process is a hallmark of many effective chemotherapeutic agents. Research has confirmed that imidazo[1,5-a]pyridine derivatives can induce apoptosis in cancer cells. nih.govgoogle.com

The imidazo[1,5-a]pyridine-benzimidazole hybrids that cause cell cycle arrest also lead to cell death by apoptosis. nih.gov The apoptotic mechanism was further investigated, revealing the involvement of the intrinsic mitochondrial pathway. Key events observed include a reduction in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase 9. nih.gov This cascade of events ultimately leads to DNA fragmentation, a characteristic feature of apoptosis. nih.gov Furthermore, some patents describe imidazo[1,5-a]pyridine derivatives that cause a significant increase in apoptosis, highlighting the potential of this scaffold in developing pro-apoptotic therapies. google.com

Microtubules are dynamic polymers of tubulin that play essential roles in cell structure, transport, and division, particularly in the formation of the mitotic spindle. The inhibition of tubulin polymerization is a clinically validated anticancer strategy. Several studies have identified imidazo[1,5-a]pyridine derivatives as effective inhibitors of this process.

Hybrids of imidazo[1,5-a]pyridine and benzimidazole (B57391) have been shown to effectively inhibit tubulin polymerization. nih.gov For example, compound 5l demonstrated a half-maximal inhibitory concentration (IC50) of 1.71 μM in a tubulin polymerization assay. nih.gov Molecular docking simulations suggest that these compounds bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov Immunofluorescence analysis in human breast cancer cells (MCF-7) confirmed that these compounds disrupt the microtubule network. nih.gov

Similarly, research on imidazo[1,5-a]pyridine-based chalcones has explored their potential as microtubule-disrupting agents. nih.gov A synthesized chalcone (B49325) derivative, (E)-3-(3-(4-Fluorophenyl)imidazo[1,5-a]pyridin-1-yl)-1-(3,4,5-tri-methoxyphenyl)prop-2-en-1-one , is part of a class of compounds designed to act as microtubule-targeting agents that can induce cancer cell apoptosis. nih.gov

Table 2: Tubulin Polymerization Inhibition by Imidazo[1,5-a]pyridine Derivatives

Compound Type IC50 (Tubulin Polymerization) Binding Site
5d Imidazo[1,5-a]pyridine-benzimidazole hybrid 3.25 μM nih.gov Colchicine site nih.gov

| 5l | Imidazo[1,5-a]pyridine-benzimidazole hybrid | 1.71 μM nih.gov | Colchicine site nih.gov |

Computational Chemistry and Theoretical Modeling of Imidazo 1,5 a Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in predicting the electronic properties and reactivity of imidazo[1,5-a]pyridine (B1214698) systems. These methods offer a detailed understanding of the electron distribution and energy levels within the molecule, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Applications

DFT calculations are also employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the electronic transitions and reactivity of a molecule. For instance, in a study of imidazopyridine-pyrazoline derivatives, DFT calculations showed that the HOMO and LUMO were localized on the imidazopyridine-pyrazoline and nitrophenyl rings, respectively. nih.gov This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics.

Table 1: Representative Frontier Orbital Energies from DFT Calculations for Related Imidazo[1,2-a]pyridine (B132010) Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Imidazopyridine-pyrazoline derivative---

Note: Specific values for 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine are not available. The table illustrates the type of data obtained from DFT calculations on similar systems.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited state properties of molecules, such as their absorption and emission spectra. For imidazo[1,5-a]pyridine-based fluorophores, TD-DFT calculations have been instrumental in understanding their photophysical properties. rsc.org

In a study on V-shaped bis-imidazo[1,2-a]pyridine fluorophores, TD-DFT calculations helped to characterize the nature of the electronic transitions. nih.gov The calculations revealed that the main absorption bands were due to π-π* transitions delocalized over the imidazo[1,2-a]pyridine and central phenyl rings. nih.gov The nature of the excited state could be modulated from a pure π-π* character to an intramolecular charge transfer (ICT) state by changing the peripheral substituents, a finding supported by the TD-DFT computations. nih.gov

Structural and Conformational Analysis via Computational Methods

Computational methods are crucial for analyzing the three-dimensional structure and conformational preferences of flexible molecules like this compound.

A study on 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, a structurally related compound, revealed through X-ray crystallography a dihedral angle of 53.77(4)° between the imidazo[1,2-a]pyridine fused ring system and the pendant fluorophenyl ring. nih.gov Computational calculations on similar 3-substituted imidazo[1,2-a]pyridines have correctly predicted such conformational preferences. nih.gov These studies indicate that the orientation of the phenyl ring relative to the imidazo[1,5-a]pyridine core is a key structural feature.

Supramolecular Interactions (e.g., π···π Stacking)

Supramolecular interactions, particularly π-π stacking, play a significant role in the solid-state packing and self-assembly of aromatic molecules. These non-covalent interactions are crucial in determining the properties of materials and biological systems. rsc.orgnih.gov The planar nature of the imidazo[1,5-a]pyridine core and the attached phenyl ring in this compound makes it a candidate for engaging in π-π stacking.

Computational studies on related systems have highlighted the importance of these interactions. For example, in engineered supramolecular dimers of iron(II) complexes with bis-pyrazolyl-benzene ligands, π-π stacking interactions were found to be key in stabilizing the dimeric structure. nih.gov While direct computational evidence for π-π stacking in this compound is not available, the principles derived from similar aromatic heterocyclic systems are applicable.

Ligand Electronic Properties

The electronic properties of imidazo[1,5-a]pyridine derivatives are of great interest, particularly when they act as ligands in metal complexes. The imidazo[1,5-a]pyridin-3-ylidene scaffold, a carbene analogue, has been shown to be a new class of L-shaped heterobidentate ligand for gold catalysis. nih.gov These ligands exhibit a combination of strong σ-donation from the carbene center and hemilabile character of an amino group, which are crucial for the catalytic cycle. nih.gov Computational studies are essential to understand and predict these ligand properties, which are influenced by substituents like the 2-fluorophenyl group.

Molecular Modeling in Structure-Activity Relationship Studies

Molecular modeling techniques are extensively used in drug discovery to understand the structure-activity relationships (SAR) of bioactive molecules. For imidazo[1,5-a]pyridine and related imidazo[1,2-a]pyridine derivatives, which are recognized as privileged structures in medicinal chemistry, molecular modeling plays a vital role in designing new potent and selective therapeutic agents. researchgate.net

SAR studies on imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors for gastric cancer treatment have been performed, leading to the identification of potent compounds. nih.gov In another example, molecular modeling was used in the de novo design of imidazopyridine-tethered pyrazolines that target STAT3 phosphorylation in breast cancer cells. nih.gov Although specific SAR studies involving molecular modeling for this compound are not detailed in the literature, the general approach involves docking the compound into the active site of a biological target to predict binding modes and affinities, thereby guiding the synthesis of more active analogues.

Coordination Chemistry and Organometallic Applications of Imidazo 1,5 a Pyridine Ligands

Imidazo[1,5-a]pyridine (B1214698) as N-Heterocyclic Carbene (NHC) Ligands

The development of N-Heterocyclic Carbenes (NHCs) from the imidazo[1,5-a]pyridine core, known as imidazo[1,5-a]pyridin-3-ylidenes, has led to their use as ancillary ligands in catalysis. These ligands are typically formed from imidazo[1,5-a]pyridinium salt precursors, which are often unsubstituted at the 3-position to allow for carbene formation at the C3 carbon.

Development of Palladium Complexes for Catalysis

Palladium complexes bearing imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as robust precatalysts for cross-coupling reactions. nih.gov These catalysts often feature steric bulk at other positions of the imidazo[1,5-a]pyridine ring system to enhance catalytic activity and stability. nih.gov However, no specific studies detailing the synthesis or catalytic application of a palladium-NHC complex derived from a 3-(2-Fluorophenyl)imidazo[1,5-a]pyridinium precursor have been reported.

Gold(I) and Silver(I) Complexes and Their Research Utility

Gold(I) and Silver(I) complexes with NHC ligands derived from the general imidazo[1,5-a]pyridine scaffold have been synthesized and investigated, primarily for their potential biological activities, including anticancer properties. researchgate.net The synthesis of these complexes often proceeds via a silver-NHC intermediate. mdpi.com There is, however, no available research that specifically characterizes or explores the utility of Gold(I) or Silver(I) complexes bearing an NHC ligand derived from 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine.

Design and Characterization of Metal Complexes for Functional Materials

The imidazo[1,5-a]pyridine core is a component of various ligands used to create functional materials with specific optical or electronic properties. The substituents on the heterocyclic ring play a crucial role in tuning these properties.

Rhenium(I) Complexes for Emissive Applications

Rhenium(I) tricarbonyl complexes with diimine ligands, including those based on pyridine (B92270) derivatives, are well-studied for their rich photophysical properties and potential use in sensors and emissive displays. nih.govrsc.org The emissive state of these complexes can be finely tuned by modifying the ligand structure. Nevertheless, there are no reports on the synthesis or photophysical characterization of Rhenium(I) complexes that incorporate the this compound ligand.

Boron Difluoride Compounds as Emissive Dyes

Boron difluoride complexes are a well-known class of fluorescent dyes. Research has shown that ligands incorporating an imidazo[1,5-a]pyridine moiety, such as 2-(imidazo[1,5-a]pyridin-3-yl)phenols, can form highly emissive blue fluorescent boron difluoride compounds. mdpi.com In these systems, the imidazo[1,5-a]pyridine is part of a larger, bidentate ligand that coordinates to the boron center. However, there is no specific information on emissive dyes derived directly from the coordination of a simple this compound ligand to a boron difluoride unit.

Ligand Design and Coordination Modes in Imidazo[1,5-a]pyridine Scaffolds

The imidazo[1,5-a]pyridine framework is a noteworthy heterocyclic scaffold in the realm of coordination chemistry due to its versatile design possibilities and multiple coordination sites. mdpi.com This fused aromatic system, comprising both imidazole (B134444) and pyridine rings, offers a unique platform for the construction of ligands with tunable electronic and steric properties. mdpi.comresearchgate.net The strategic modification of the imidazo[1,5-a]pyridine core allows for the development of a wide array of ligands capable of forming stable complexes with various metal ions, leading to diverse applications in fields such as optoelectronics and catalysis. mdpi.comnih.gov

The versatility of the imidazo[1,5-a]pyridine scaffold is rooted in its ability to function as a multiple N-based linker, coordinating to metal centers through different modes. mdpi.com The specific coordination behavior is largely influenced by the nature and position of substituent groups on the heterocyclic core. These substitutions can be systematically varied to fine-tune the ligand's absorption and emission properties, as well as the geometry and stoichiometry of the resulting metal complexes. mdpi.com

For instance, the introduction of a pyridinyl substituent can create a chelating N-N bite angle between the pyridine and imidazole nitrogen atoms, which is optimal for coordination with metal ions like Zn(II). mdpi.com On the other hand, a phenyl substituent at the same position may not participate in coordination, leading to different structural and photophysical outcomes in the resulting complex. mdpi.com This modularity allows for a predictable manipulation of the ligand's properties, making the imidazo[1,5-a]pyridine scaffold a powerful tool for the design of multichromophoric materials where individual emissive centers can be controlled without mutual interference. mdpi.com

The imidazo[1,5-a]pyridine core can give rise to various coordination motifs, including mono-, bis-, and tris-chelate architectures. mdpi.com The ability to form such a range of complexes underscores the adaptability of this scaffold in constructing coordination polymers and other complex supramolecular structures. mdpi.com The resulting coordination compounds have shown potential as luminophores, with applications in sensing and bioimaging. mdpi.com

Below is a data table summarizing the coordination behavior of different imidazo[1,5-a]pyridine-based ligands with Zn(II), illustrating the impact of substituent variation on the resulting complexes.

LigandSubstituentMetal IonCoordination ModeResulting Complex Properties
Imidazo[1,5-a]pyridine Derivative APyridineZn(II)ChelatingEnhanced quantum yields and blue-shifted emission
Imidazo[1,5-a]pyridine Derivative BPhenylZn(II)Monodentate (phenyl non-coordinating)Reduced rigidity and less defined emission profile

This table is generated based on findings from various studies on imidazo[1,5-a]pyridine derivatives and is intended to be illustrative of general trends.

In addition to chelation through nitrogen atoms, the imidazo[1,5-a]pyridine skeleton can be functionalized to act as a chelating N-O ligand with the introduction of an appropriate substituent. mdpi.com This further expands the range of possible coordination modes and the types of metal ions that can be complexed. The electronic properties of imidazo[1,5-a]pyridine ligands have been compared to classical ligands like 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen), highlighting their potential in a broad spectrum of coordination chemistry applications. researchgate.net

The design of N-heterocyclic carbene (NHC) ligands based on the imidazo[1,5-a]pyridine framework has also been explored. nih.gov These L-shaped NHC ligands have been utilized in palladium-catalyzed cross-coupling reactions, demonstrating the scaffold's utility in creating robust and highly reactive catalysts. nih.gov The steric and electronic properties of these NHC ligands can be precisely tuned by modifying the substituents on the imidazo[1,5-a]pyridine core, leading to catalysts with enhanced performance for challenging chemical transformations. nih.gov

The following table outlines different coordination modes observed for the imidazo[1,5-a]pyridine scaffold.

Coordination ModeDescriptionExample Metal Ions
N,N-ChelationCoordination through the nitrogen atoms of the imidazole and a substituent (e.g., pyridine). mdpi.comZn(II), Ni(II), Mn(II) mdpi.comresearchgate.net
N-MonodentateCoordination through a single nitrogen atom of the imidazo[1,5-a]pyridine ring.-
N,O-ChelationCoordination through a nitrogen atom and an oxygen-containing substituent. mdpi.com-
N-Heterocyclic Carbene (NHC)Coordination through a carbene carbon atom. nih.govPd(II) nih.gov

This table summarizes potential and observed coordination modes for the imidazo[1,5-a]pyridine scaffold based on available literature.

Advanced Materials Science and Chemical Sensing Applications of Imidazo 1,5 a Pyridine Derivatives

Applications in Optoelectronic Devices and Organic Electronics

The imidazo[1,5-a]pyridine (B1214698) core is a key building block for developing innovative compounds for optoelectronic applications due to its compact shape and notable photophysical properties. mdpi.comresearchgate.net

Role in Organic Light-Emitting Diodes (OLEDs)

Derivatives of the imidazo[1,5-a]pyridine and the related imidazo[1,5-a]quinoline (B8571028) scaffolds have been successfully synthesized and investigated as emitter molecules in OLEDs. uni-giessen.de Research has focused on developing 1,3-disubstituted imidazo[1,5-a]quinolines as blue emitters, aiming to enhance quantum yield by attaching various electron-donating and electron-withdrawing groups. uni-giessen.de

In one study, an imidazo[1,5-a]pyridine-anthracene based fluorophore was developed and used to create a greenish-yellow OLED. tandfonline.com This device demonstrated a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com Another research effort designed D–π–A (donor-pi-acceptor) push-pull fluorophores based on 1,3-diphenylimidazo[1,5-a]pyridine, which were employed as organic downconverter materials in hybrid white LEDs, achieving a high color rendering index (CRI) of approximately 90%. rsc.orgrsc.org

No specific studies detailing the role of 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine in OLEDs were found.

Potential in Organic Thin-Layer Field Effect Transistors (FETs)

No information was found in the searched literature regarding the application of this compound or the general class of imidazo[1,5-a]pyridine derivatives in Organic Thin-Layer Field Effect Transistors (FETs).

Fluorescent Probes and Chemosensors Development

The imidazo[1,5-a]pyridine scaffold is widely utilized in the development of fluorescent probes and chemical sensors. mdpi.comresearchgate.net These compounds are known for exhibiting large Stokes shifts, which is a beneficial property for sensor applications. mdpi.com

Sensing Mechanisms for Ions and Analytes

Imidazo[1,5-a]pyridinium ions have been identified as highly emissive, water-soluble fluorophores that can act as pH sensors. nih.govacs.org Depending on the structural isomer, these sensors can exhibit either a "turn-on" or a ratiometric fluorescence response to changes in pH. nih.gov The sensing mechanism in some derivatives relies on altering the intramolecular charge transfer (ICT) upon protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring, which changes the molecule's electronic structure and photophysical characteristics. rsc.org

Another sophisticated sensing mechanism, Förster resonance energy transfer (FRET), was employed in a probe designed for sulfur dioxide (SO₂). mdpi.com In this system, the imidazo[1,5-a]pyridine moiety acts as the energy donor. The presence of the analyte disrupts the FRET process, leading to a distinct change in the fluorescence signal. mdpi.com

No specific research detailing the use of this compound as a chemosensor or its specific sensing mechanisms was found.

Fluorescent Probes for Bioimaging Research

The favorable photophysical properties and compact structure of imidazo[1,5-a]pyridine derivatives make them suitable candidates for bioimaging. mdpi.com For example, a FRET-based probe was successfully used for imaging SO₂ in living SKOV-3 cells, zebrafish, and living mice. mdpi.com Another study synthesized a series of imidazo[1,5-a]pyridine-based fluorophores and investigated their interaction with liposomes as models for cell membranes, demonstrating their potential as fluorescent membrane probes. mdpi.com

No specific studies on the application of this compound in bioimaging were found.

Q & A

Q. What synthetic strategies are optimal for preparing 3-(2-fluorophenyl)imidazo[1,5-a]pyridine, and how can reaction conditions be optimized?

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation or multicomponent reactions. For example, 3-aryl-substituted derivatives can be synthesized via a one-pot reaction between 2-(aminomethyl)pyridines and aldehydes under mild conditions, with ammonium acetate acting as a key catalyst to enhance chemoselectivity . Optimization includes adjusting molar ratios (e.g., 1:3 for ligand synthesis in cadmium complexes) and using catalysts like phosphorus oxychloride for cyclization . Reaction temperatures (e.g., 110°C in PPA) and solvent systems (e.g., aqueous conditions for eco-friendly synthesis) are critical for yield improvement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural features of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and electronic environments (e.g., aromatic protons at δ 6.6–8.4 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., Cd–N bonds at ~2.3–2.5 Å in coordination complexes) and distortion angles (e.g., square pyramidal geometry in cadmium complexes) .
  • FT-IR/Raman Spectroscopy : Confirms functional groups (e.g., C–F stretches at ~1,200 cm1^{-1}) and hydrogen-bonding networks .
  • π-Stacking Analysis : Intermolecular interactions (average distance ~3.33 Å) influence solid-state packing and photophysical properties .

Q. What preliminary biological screening approaches are used to evaluate imidazo[1,5-a]pyridine derivatives?

  • In vitro assays : Cytotoxicity studies (e.g., anti-tumor activity in prostate cancer cell lines via AR inhibition) .
  • Enzyme inhibition : Testing against targets like PI3-kinase or thromboxane A2 synthetase using fluorometric or colorimetric assays .
  • Receptor binding : Radioligand displacement assays for cannabinoid CB2 receptor selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of imidazo[1,5-a]pyridine derivatives for enhanced bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., 2-fluorophenyl) improve metabolic stability by reducing aldehyde oxidase (AO) susceptibility .
  • Coordination chemistry : Tridentate ligands (e.g., PPIP) enhance metal complex stability, enabling applications in catalysis or bioimaging .
  • Bioisosteric replacement : Replacing imidazo[1,2-a]pyrimidine with imidazo[1,5-a]pyridine eliminates AO-mediated metabolism, improving pharmacokinetics .

Q. What methodologies are employed to study the photophysical properties of this compound for OLED applications?

  • UV-Vis/PL Spectroscopy : Measures absorption/emission wavelengths (e.g., blue emission at 450–470 nm) and quantum yields .
  • TD-DFT Calculations : Predicts excited-state transitions and intramolecular charge transfer (ICT) effects .
  • Crystallographic stacking analysis : Correlates π-π interactions (3.20–3.40 Å) with luminescence efficiency .

Q. How can scaffold-hopping strategies mitigate metabolic instability in imidazo[1,5-a]pyridine-based drug candidates?

  • Scaffold modification : Converting imidazo[1,2-a]pyrimidine to imidazo[1,5-a]pyridine avoids AO-mediated oxidation .
  • Isotopic labeling : 19F^{19}F-NMR tracks metabolite formation in hepatic microsomal assays.
  • In silico modeling : Docking studies predict binding affinities while ADMET tools assess metabolic liabilities.

Q. What role do non-covalent interactions play in the solid-state properties of imidazo[1,5-a]pyridine derivatives?

  • Hydrogen bonding : O–H⋯Cl and O–H⋯O interactions stabilize crystal lattices in hydrated complexes .
  • π-Stacking : Parallel aromatic ring interactions (3.33 Å average) enhance charge transport in materials science applications .
  • C–H⋯π contacts : Influence supramolecular assembly and solubility .

Q. How are imidazo[1,5-a]pyridine ligands tailored for catalytic applications in cross-coupling reactions?

  • Phosphine ligand design : Palladium-catalyzed Suzuki–Miyaura reactions use 1-phosphinoimidazo[1,5-a]pyridine ligands for high turnover numbers .
  • Steric/electronic tuning : Substituents on the pyridine ring modulate electron density at the metal center .

Q. What computational approaches validate the photophysical and electronic properties of imidazo[1,5-a]pyridine complexes?

  • DFT/TD-DFT : Calculates HOMO-LUMO gaps and excited-state geometries .
  • Molecular dynamics : Simulates solvent effects on fluorescence quantum yields .

Q. How does crystallographic polymorphism affect the functional performance of imidazo[1,5-a]pyridine derivatives?

  • Polymorph screening : Identifies variations in π-stacking patterns and hydrogen-bonding networks .
  • Thermal analysis : DSC/TGA correlates phase transitions with stability in OLED devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.